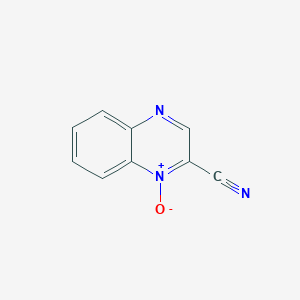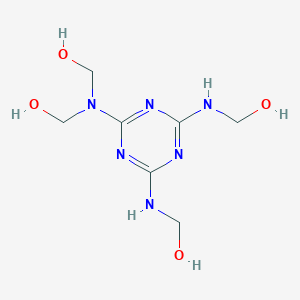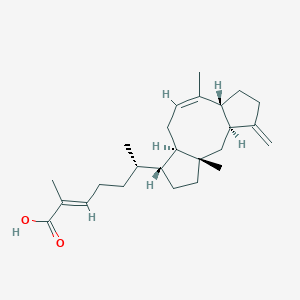
1-Oxidoquinoxalin-1-ium-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxidoquinoxalin-1-ium-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to exhibit various biological activities, including antitumor, antiviral, and antioxidant properties. In recent years, there has been a growing interest in the potential use of this compound as a pharmacological agent. Researchers have been investigating the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the treatment of various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 1-Oxidoquinoxalin-1-ium-2-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways. For example, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to inhibit the activity of certain enzymes that are involved in tumor growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Oxidoquinoxalin-1-ium-2-carbonitrile exhibits various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and scavenge free radicals. Additionally, 1-Oxidoquinoxalin-1-ium-2-carbonitrile has been found to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Oxidoquinoxalin-1-ium-2-carbonitrile in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain pure samples of 1-Oxidoquinoxalin-1-ium-2-carbonitrile, and its stability may be affected by certain environmental conditions.
Zukünftige Richtungen
There are several future directions for research involving 1-Oxidoquinoxalin-1-ium-2-carbonitrile. One area of interest is the development of new synthetic methods for producing this compound. Additionally, researchers are exploring the use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in combination with other pharmacological agents to enhance its therapeutic potential. Another area of interest is the investigation of the mechanism of action of this compound in order to better understand its biological effects. Finally, researchers are exploring the potential use of 1-Oxidoquinoxalin-1-ium-2-carbonitrile in the development of new drugs for the treatment of various diseases.
Synthesemethoden
1-Oxidoquinoxalin-1-ium-2-carbonitrile can be synthesized through a multistep process involving the reaction of quinoxaline with various reagents. One of the most common methods for synthesizing this compound involves the reaction of quinoxaline with cyanogen bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of quinoxaline with cyanogen chloride, followed by oxidation with sodium hypochlorite.
Eigenschaften
CAS-Nummer |
18457-81-3 |
|---|---|
Produktname |
1-Oxidoquinoxalin-1-ium-2-carbonitrile |
Molekularformel |
C9H5N3O |
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H |
InChI-Schlüssel |
RLAXSDFNUXEJAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)




